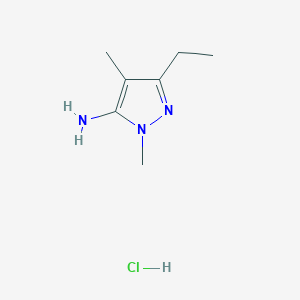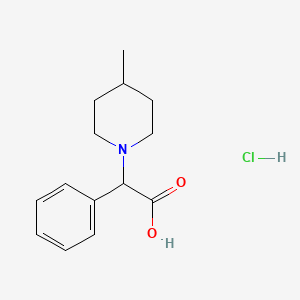
(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine” is a proline-based organocatalyst . It has been investigated for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .
Molecular Structure Analysis
The molecular formula of this compound is C24H35NOSi . The InChI code is 1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22 .Chemical Reactions Analysis
This compound has been used as an organocatalyst for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions . It’s also used for 3-component reactions, and Robinson annulation of α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 381.6 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass is 381.248791274 g/mol .Applications De Recherche Scientifique
Enantioselective Synthesis
(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has been identified as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products with good to high efficacy and up to 56% enantiomeric excess, showcasing its potential in asymmetric synthesis (Lattanzi, 2006).
Catalytic Epoxidation
The compound has been used as a catalyst in the asymmetric epoxidation of α,β-enones, particularly with tert-butyl hydroperoxide. The stereo-electronic substitution on its aryl moiety significantly improves its efficiency and enantioselectivity, making it superior to previously reported catalysts. It can also be applied to more challenging aliphatic or enolizable enones, offering good control of asymmetric induction with enantiomeric excesses up to 94% (Lattanzi, 2006).
Nucleophilic Addition Reactions
This compound partakes in nucleophilic addition reactions, such as the successive reactions of pyridine and bis(trimethylsilyl)ketene acetals with methylchloroformate and iodine or peracids, leading to functionalized dihydropyridines and bicyclic nitrogen-containing lactones. These reactions showcase the compound's versatility in complex chemical transformations (Rudler et al., 2002).
Spectroscopic and Structural Studies
The compound has been involved in detailed spectroscopic and structural studies, providing insights into its electronic and bioactive characteristics. Such studies involve density functional theory (DFT), X-ray crystallography, and molecular electrostatic potential (MEP) mapping, demonstrating its biological activity potential and its interaction behavior at the molecular level (Akram et al., 2020).
Organocatalysis
Additionally, the compound is used in organocatalytic reactions, such as the direct enantioselective Michael addition of aldehydes to vinyl ketones. This process highlights the compound's role in the formation of optically active substituted keto aldehydes, contributing to the field of chiral synthesis (Melchiorre & Jørgensen, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCAWHIRAPRAPR-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587455 |
Source


|
| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine | |
CAS RN |
848821-60-3 |
Source


|
| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)






![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)


![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)


![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)